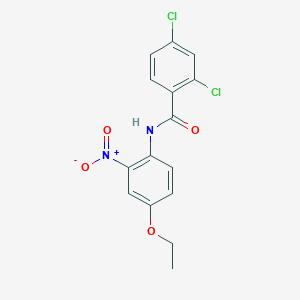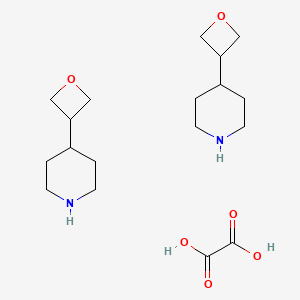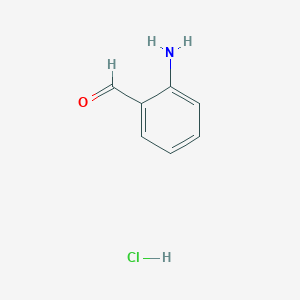![molecular formula C9H10F3NO B2774092 (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol CAS No. 2248209-80-3](/img/structure/B2774092.png)
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol, also known as TFMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. Specifically, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been shown to interact with the active site of certain enzymes, leading to inhibition of their activity. (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has also been shown to interact with certain receptors in the brain, leading to changes in neurotransmitter release.
Biochemical and Physiological Effects:
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol can inhibit the activity of certain enzymes involved in various biological processes, including inflammation and cancer cell proliferation. In vivo studies have shown that (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol can modulate neurotransmitter release in the brain, leading to changes in behavior and cognition.
Advantages and Limitations for Lab Experiments
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has several advantages for lab experiments, including its relatively simple synthesis method and its ability to interact with a wide range of biological targets. However, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol. One potential direction is to investigate its potential as a drug candidate for various diseases, including cancer and neurological disorders. Another potential direction is to explore its use as a building block for the synthesis of novel organic molecules and materials. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol and its potential toxicity.
Synthesis Methods
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is typically synthesized through a multistep process that involves the use of various chemical reagents. The starting material for the synthesis is 2-pyridinecarboxaldehyde, which is treated with trifluoromethyl iodide and a base to yield 4-(trifluoromethyl)pyridine-2-carbaldehyde. This intermediate is then reacted with (R)-1,2-propanediol and a reducing agent to produce (2R)-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-ol. The final product is typically purified using chromatography techniques.
Scientific Research Applications
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been investigated for its potential use as a drug candidate due to its ability to interact with certain biological targets. (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has also been used as a building block in the synthesis of various organic molecules and materials.
properties
IUPAC Name |
(2R)-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(5-14)8-4-7(2-3-13-8)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXJFLLUDXMGSK-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=NC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774011.png)
![ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2774012.png)
![N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2774013.png)
![2-{[4-(2-chlorophenyl)piperazin-1-yl]carbonyl}-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2774014.png)
![2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B2774018.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2774019.png)





![(E)-3-(but-2-en-1-yl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774031.png)
